

Formulation Characteristics and Drug Release Comparison

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Compound Focus: trans-Amorolfine

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The table below summarizes key characteristics and performance data for Amorolfine hydrochloride formulations.

Feature	Nail Lacquer	Nanoemulgel
Base Composition	Film-forming polymer (e.g., Eudragit E100), ethanol, plasticizer (e.g., Transcutol P) [1]	Nanoemulsion (oil, surfactant, co-surfactant) incorporated into a gelling agent (e.g., Xanthan gum) [2]
Key Enhancers	Thioglycolic acid, Urea [1]	Thioglycolic acid, Undecylenic acid [2]
In Vitro Drug Release	~81.5% [2]	88.54% (Nanoemulgel), 96.74% (Nanoemulsion before gelling) [2]
Transungual Permeation	6.32 µg/cm ² in 24 hours [2]	~73.49% in 24 hours [2]

| **Key Experimental Findings** | - Drug accumulation in nail layers increased by 100% and 57% with thioglycolic acid and urea, respectively [1]

- Permeation doubled when combined with fractional CO2 laser pretreatment [1]
- Showed potent antifungal activity in a nail penetration model [3] | - Developed using in silico drug screening to select Amorolfine HCl as the best-fit drug for the target [2]
- Fortified with Vitamin E (in lacquer) or Undecylenic acid (in nanoemulgel) to improve nail health [2] |

Experimental Protocols from Key Studies

Here are the methodologies used to generate the comparative data.

Nail Lacquer Permeation and Enhancement Study [1]

- **Nail Model:** Bovine hoof membranes and human nail clippings.
- **Formulation Application:** Experimental lacquers were applied to the nail surface.
- **Chemical Enhancement:** Enhancers like thioglycolic acid and urea were incorporated directly into the lacquer formula.
- **Physical Enhancement:** Human nail clippings were pretreated with a fractional CO2 laser at different energy levels ("fusion" and "deep") before lacquer application.
- **Analysis:** Drug content in nail layers was extracted and analyzed to determine accumulation and permeation.

In Silico Guided Formulation Development [2]

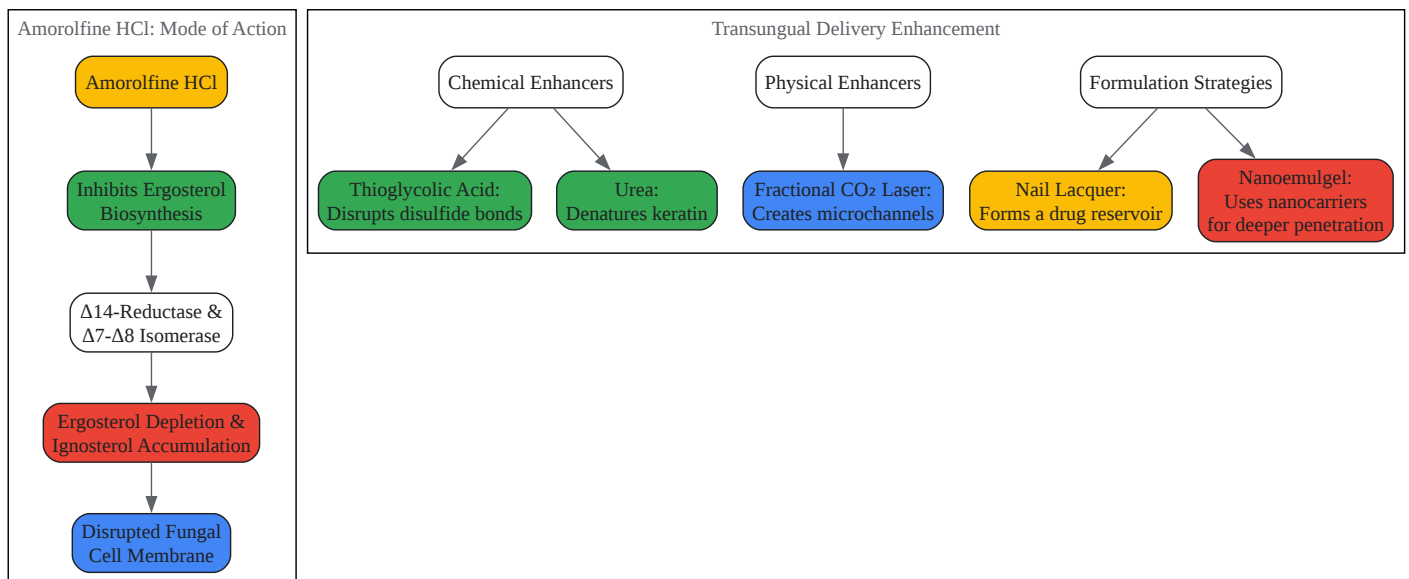
- **Drug Selection:** Molecular docking was used to screen antifungal drugs (Ciclopirox, Amorolfine HCl, Eflinaconazole, Tioconazole, Tavaborole) for best binding with target keratin protein; Amorolfine HCl was selected.
- **Formulation & Evaluation:** Nail lacquer and nanoemulgel were developed and characterized.
 - **Nanoemulgel:** Particle size, zeta potential, in vitro drug release, and transungual permeation were measured.
 - **Nail Lacquer:** Drying time, non-volatile content, blush test, in vitro drug release, and transungual permeation were assessed.

In Vitro Antifungal Nail Penetration Assay [3]

- **Nail Model:** Healthy human cadaver nails.
- **Product Application:** A single application of test products (including Amorolfine 5% nail lacquer and acid-based devices) was applied to the nail surface and allowed to dry.
- **Antifungal Activity Measurement:** Disks were punched from treated nails and placed on agar plates seeded with *Trichophyton rubrum*. After incubation, the zone of inhibition around the nail disks was measured.

Mechanisms of Action and Enhancement Strategies

The following diagram illustrates Amorolfine's mechanism of action and strategies to enhance transungual delivery.



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Research Gaps and Future Directions

Current literature shows a lack of direct, head-to-head studies between amorolfine nail lacquer and nanoemulgel. Most data are from separate experimental setups, making direct performance comparisons

difficult. Future research should include controlled studies that directly compare these advanced formulations using standardized protocols and nail models to provide clearer guidance for formulators.

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